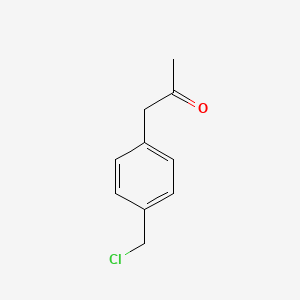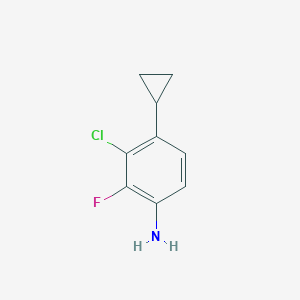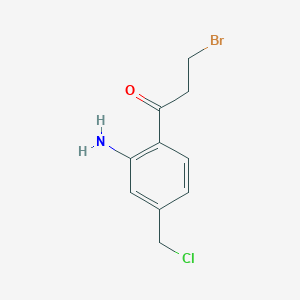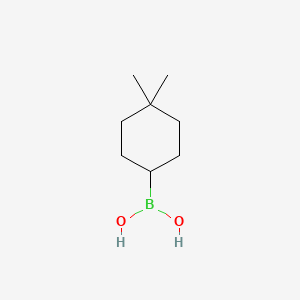
(4,4-Dimethylcyclohexyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethylcyclohexyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl ring with two methyl groups at the 4-position. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethylcyclohexyl)boronic acid typically involves the borylation of the corresponding cyclohexyl derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the production.
化学反応の分析
Types of Reactions: (4,4-Dimethylcyclohexyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boron atom in boronic acids can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Alkyl or acyl boronic acid derivatives.
科学的研究の応用
(4,4-Dimethylcyclohexyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Boronic acid derivatives are being explored as potential drugs, particularly as enzyme inhibitors.
Industry: Boronic acids are used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of (4,4-Dimethylcyclohexyl)boronic acid involves the interaction of the boron atom with various molecular targets. In the Suzuki-Miyaura coupling reaction, the boron atom undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use in glucose sensors .
類似化合物との比較
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4,4-Dimethylcyclohexyl)boronic acid is unique due to its cyclohexyl ring structure with two methyl groups, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it may exhibit different steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .
特性
分子式 |
C8H17BO2 |
|---|---|
分子量 |
156.03 g/mol |
IUPAC名 |
(4,4-dimethylcyclohexyl)boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7,10-11H,3-6H2,1-2H3 |
InChIキー |
IYYGFHLXKQVMPX-UHFFFAOYSA-N |
正規SMILES |
B(C1CCC(CC1)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



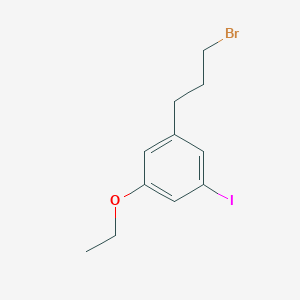
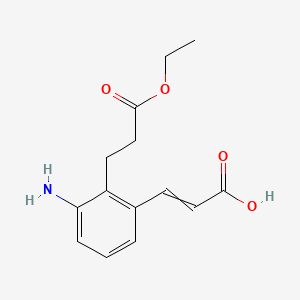
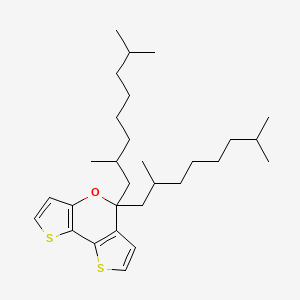
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
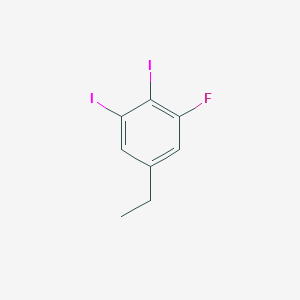
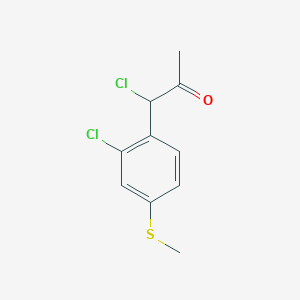

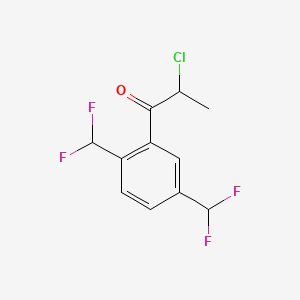
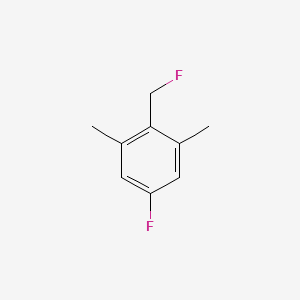
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
